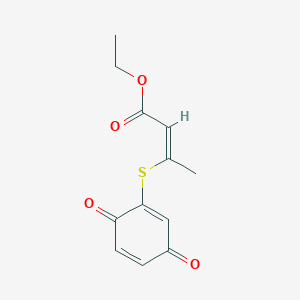![molecular formula C6H10N2O4 B14617495 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid CAS No. 58792-16-8](/img/structure/B14617495.png)
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and a hydrazinylidene group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid typically involves the reaction of ethyl hydrazinecarboxylate with pyruvic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethoxycarbonyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methoxycarbonyl)hydrazinylidene]propanoic acid
- 2-[2-(Propoxycarbonyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
CAS No. |
58792-16-8 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-(ethoxycarbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(11)8-7-4(2)5(9)10/h3H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
CKKZLIXPFOUFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


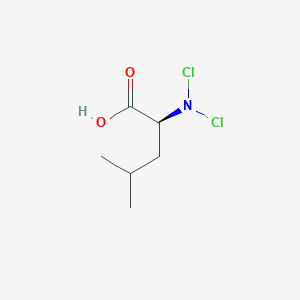
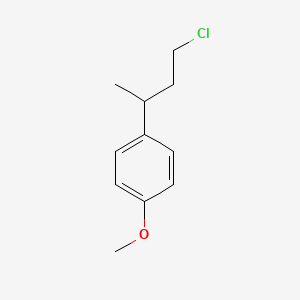
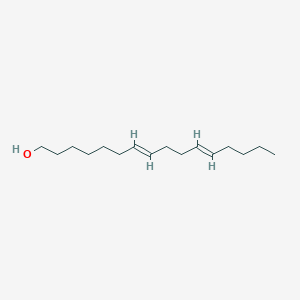

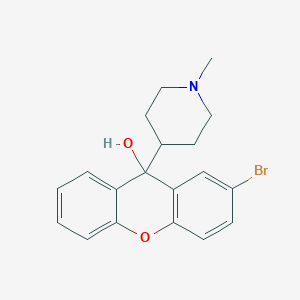

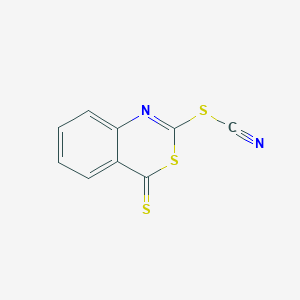
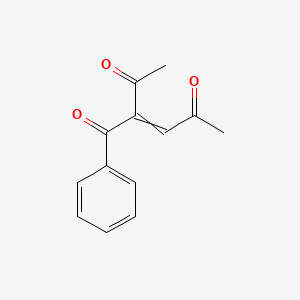
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
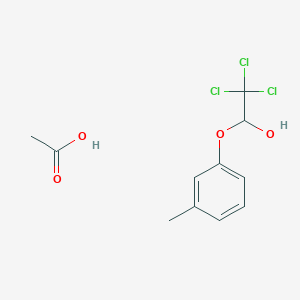

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
